molecular formula C7H11NO3 B1289742 (Cyclopentylamino)(oxo)acetic acid CAS No. 183235-80-5

(Cyclopentylamino)(oxo)acetic acid

Cat. No.: B1289742
CAS No.: 183235-80-5
M. Wt: 157.17 g/mol
InChI Key: XYYFQOQNHIZVBG-UHFFFAOYSA-N
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Description

(Cyclopentylamino)(oxo)acetic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of a cyclopentylamino group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (cyclopentylamino)(oxo)acetic acid typically involves the reaction of cyclopentylamine with oxoacetic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclopentylamino)(oxo)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

(Cyclopentylamino)(oxo)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (cyclopentylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

  • (Cyclopentylamino)(oxo)propanoic acid
  • (Cyclopentylamino)(oxo)butanoic acid
  • (Cyclopentylamino)(oxo)pentanoic acid

Comparison: (Cyclopentylamino)(oxo)acetic acid is unique due to its specific structural features, such as the presence of a cyclopentylamino group and an oxoacetic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

(Cyclopentylamino)(oxo)acetic acid, with the chemical formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol, is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological applications. This article provides an overview of its biological activity, synthesizing data from various studies and highlighting its relevance in drug design and therapeutic applications.

Chemical Structure and Properties

The compound features:

  • A cyclopentyl group
  • An amino group
  • An oxoacetic acid moiety

These structural elements contribute to its reactivity and potential interactions with biological targets. The compound is typically encountered in a colorless crystalline form, which is relevant for its handling in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

  • Reaction of cyclopentylamine with oxalyl chloride , followed by hydrolysis.
  • Ugi reactions that utilize C,N-unprotected amino acids to create complex scaffolds, potentially leading to derivatives with enhanced biological activity .

Enzyme Interactions

Preliminary studies indicate that this compound may interact with enzymes involved in amino acid metabolism. Specific enzyme targets include:

  • Amino acid decarboxylases
  • Transaminases

These interactions suggest a potential role in modulating metabolic pathways, which could be significant for therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the unique properties of this compound:

Compound NameStructure TypeUnique Features
2-(Cyclobutylamino)-2-oxoacetic acidCyclobutyl derivativeSmaller ring size; potential for different reactivity
2-(Cyclohexylamino)-2-oxoacetic acidCyclohexyl derivativeLarger ring; may exhibit different biological activity
2-(Phenylamino)-2-oxoacetic acidAromatic amineAromatic character; different solubility properties
2-(Pyrrolidinyl)-2-oxoacetic acidPyrrolidine derivativeNitrogen-containing five-membered ring; distinct reactivity

This table illustrates how the cyclopentyl structure combined with amino and oxo functionalities sets this compound apart from others, potentially enhancing its biological interactions.

Therapeutic Applications

Research has indicated that this compound could be explored for various therapeutic applications, particularly in:

  • Neuropathy treatments : Similar compounds have shown efficacy in managing diabetic peripheral neuropathic pain, suggesting a possible role for this compound in pain management strategies .
  • Inflammation modulation : Given its structural similarities with other anti-inflammatory agents, further investigations into its role in cytokine modulation are warranted .

Properties

IUPAC Name

2-(cyclopentylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(7(10)11)8-5-3-1-2-4-5/h5H,1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYFQOQNHIZVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599510
Record name (Cyclopentylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183235-80-5
Record name 2-(Cyclopentylamino)-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183235-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopentylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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